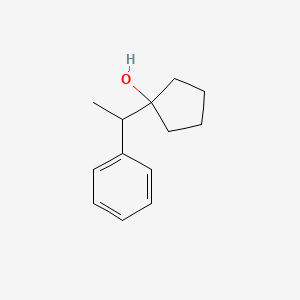
1-(1-Phenylethyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylethyl)cyclopentanol is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with a hydroxyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(1-phenylethyl)cyclopentanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)cyclopentanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclopentane derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in alcohol solvents.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(1-Phenylethyl)cyclopentanone.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
1-(1-Phenylethyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the ethyl group on the phenyl ring.
Cyclopentanol: Lacks the phenylethyl group, making it less hydrophobic.
Phenylethanol: Lacks the cyclopentane ring, resulting in different chemical properties.
Uniqueness: 1-(1-Phenylethyl)cyclopentanol is unique due to the presence of both a cyclopentane ring and a phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
5454-90-0 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(1-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11(12-7-3-2-4-8-12)13(14)9-5-6-10-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
InChI Key |
ZUXWCLWBVFYFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
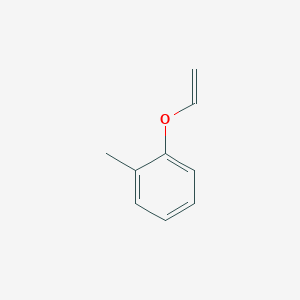
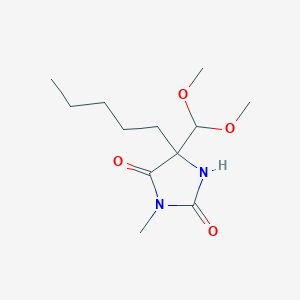
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
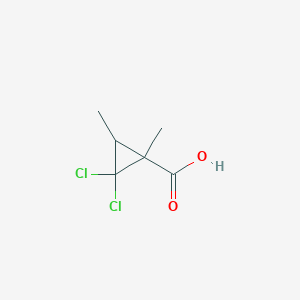
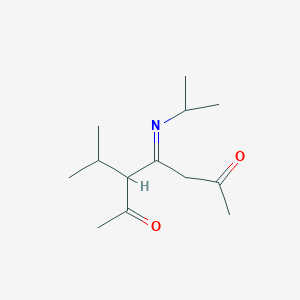
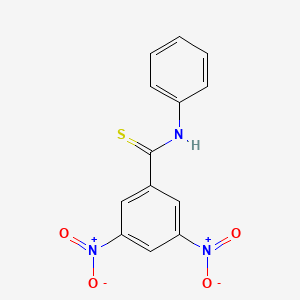
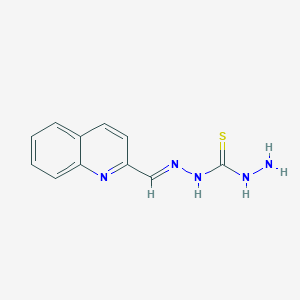
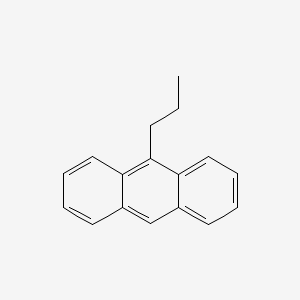

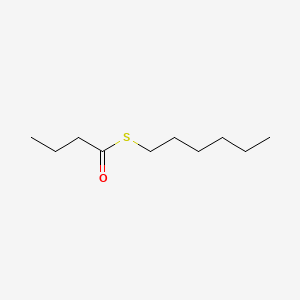

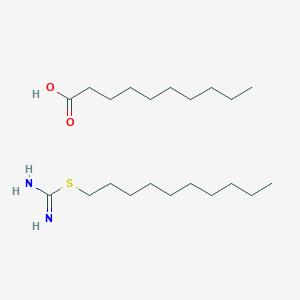
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
